molecular formula C14H8FN3 B3967432 9-fluoro-6H-indolo[2,3-b]quinoxaline

9-fluoro-6H-indolo[2,3-b]quinoxaline

Cat. No.: B3967432
M. Wt: 237.23 g/mol
InChI Key: JQJMQJOJKQZONI-UHFFFAOYSA-N
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Description

9-Fluoro-6H-indolo[2,3-b]quinoxaline is a fluorinated derivative of the indoloquinoxaline family, characterized by a fused indole and quinoxaline core with a fluorine atom at the 9-position. This planar heterocyclic compound exhibits strong DNA intercalation properties due to its aromatic structure and electron-withdrawing fluorine substituent, which enhances its binding affinity to nucleic acids . The fluorine atom significantly influences electronic properties, improving metabolic stability and bioavailability compared to non-halogenated analogs .

Primarily investigated for anticancer applications, its derivatives—particularly dicationic quaternary ammonium salts—demonstrate enhanced cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa, A549) by stabilizing DNA duplexes and inhibiting replication . The compound also serves as a versatile intermediate for synthesizing derivatives with tailored pharmacological profiles .

Properties

IUPAC Name

9-fluoro-6H-indolo[3,2-b]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8FN3/c15-8-5-6-10-9(7-8)13-14(17-10)18-12-4-2-1-3-11(12)16-13/h1-7H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQJMQJOJKQZONI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C3C4=C(C=CC(=C4)F)NC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 9-fluoro-6H-indolo[2,3-b]quinoxaline typically involves the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, employing continuous flow reactors and automated synthesis platforms to scale up the process efficiently .

Chemical Reactions Analysis

9-Fluoro-6H-indolo[2,3-b]quinoxaline undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield quinoxaline N-oxides, while reduction can produce dihydro derivatives .

Scientific Research Applications

9-Fluoro-6H-indolo[2,3-b]quinoxaline has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism by which 9-fluoro-6H-indolo[2,3-b]quinoxaline exerts its effects is through DNA intercalation. This process involves the insertion of the compound between DNA base pairs, disrupting the helical structure and inhibiting essential processes such as DNA replication and transcription. The presence of the fluorine atom enhances its binding affinity to DNA, making it a potent intercalator .

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and chemical properties of 9-fluoro-6H-indolo[2,3-b]quinoxaline are best understood in the context of structurally related indoloquinoxaline derivatives. Below is a comparative analysis:

Structural and Functional Comparisons

Compound Name Substituents Key Properties Biological Activity
9-Fluoro-6H-indolo[2,3-b]quinoxaline Fluorine at 9-position High DNA binding affinity, enhanced metabolic stability, planar structure Potent cytotoxicity (IC₅₀: 1–5 µM in cancer cells); DNA intercalation
6H-Indolo[2,3-b]quinoxaline (Parent) No substituents Moderate DNA intercalation, lower electron deficiency Moderate cytotoxicity (IC₅₀: 10–20 µM); limited therapeutic utility
9-Bromo-6H-indolo[2,3-b]quinoxaline Bromine at 9-position Increased steric bulk, reduced solubility Comparable cytotoxicity to fluorine analog but lower DNA affinity
6-Butyl-9-bromo-6H-indolo[2,3-b]quinoxaline Bromine at 9, butyl at 6 Enhanced lipophilicity, improved membrane permeability Anticancer and antiviral activity; used in optoelectronics
9-Chloro-6H-indolo[2,3-b]quinoxaline Chlorine at 9-position Intermediate electronegativity between F and Br Antimicrobial activity; weaker DNA binding than fluorine analog
6-(2-Phenoxyethyl)-9-methyl-6H-indolo[2,3-b]quinoxaline Phenoxyethyl at 6, methyl at 9 Bulky substituents reduce DNA intercalation Kinase inhibition; antitumor activity via non-DNA targets

Key Findings

  • Halogen Effects : Fluorine’s electronegativity enhances DNA binding and cytotoxicity compared to bromine or chlorine analogs. Bromine’s steric bulk reduces solubility but improves optoelectronic applications .
  • Alkyl Chain Impact: Butyl or phenoxyethyl groups at the 6-position increase lipophilicity and membrane penetration but may reduce DNA intercalation efficiency .
  • Charge Modifications: Dicationic derivatives of 9-fluoro-6H-indolo[2,3-b]quinoxaline (e.g., quaternary ammonium salts) exhibit superior DNA affinity and antitumor activity due to electrostatic interactions with phosphate backbones .

Research Findings and Mechanistic Insights

DNA Binding and Cytotoxicity

  • 9-Fluoro Derivatives: UV-vis and circular dichroism studies confirm intercalation into DNA, with binding constants (Kb) up to 10⁶ M⁻¹, significantly higher than non-fluorinated analogs. Thermal denaturation assays show ΔTₘ values of 8–12°C, indicating strong stabilization of DNA duplexes .
  • Comparison with 9-Bromo Analog : While 9-bromo derivatives show moderate cytotoxicity (IC₅₀: 5–10 µM), their DNA binding affinity (Kb ~10⁵ M⁻¹) is 10-fold lower than fluorine analogs, attributed to reduced electronegativity and steric hindrance .

Electronic and Optoelectronic Properties

  • HOMO-LUMO Profiles: Fluorine’s electron-withdrawing effect lowers the LUMO energy of 9-fluoro-6H-indolo[2,3-b]quinoxaline, enhancing charge transport in optoelectronic devices. Band gaps (~2.5 eV) are narrower than methoxy or alkyl-substituted derivatives, making it suitable for organic semiconductors .

Q & A

Q. What are the standard synthetic protocols for 9-fluoro-6H-indolo[2,3-b]quinoxaline?

The synthesis typically involves a condensation reaction between 1-arylmethyl-2,3-dioxy-2,3-dihydroindole derivatives and o-phenylenediamine under acidic conditions. A representative procedure includes:

  • Reagents : Glacial acetic acid (catalyst), anhydrous ethanol (solvent).
  • Conditions : Reflux for 4 hours, followed by partial solvent removal and crystallization .
  • Purification : Recrystallization from ethanol or DMF yields pure product (70–85% yield).

Q. Key Reaction Table :

ReactantsSolventCatalystTimeYield
1-(4-Fluorobenzyl)-2,3-dihydroindole-2,3-dione + o-phenylenediamineEthanolAcetic acid4 h82%

Q. How is the molecular structure of 9-fluoro-6H-indolo[2,3-b]quinoxaline confirmed post-synthesis?

Structural validation employs:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR identify substituents and confirm aromatic scaffold integrity.
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+^+ = 318.12 g/mol).
  • X-ray Crystallography (if applicable): Resolves fluorine positioning and bond angles .

Advanced Research Questions

Q. How does fluorine substitution at the 9-position influence bioactivity compared to other halogenated derivatives?

Fluorine’s electronegativity enhances DNA intercalation and pharmacokinetic properties:

  • DNA Binding Affinity : 9-Fluoro derivatives exhibit 1.5–2× stronger binding to DNA (via intercalation) than 9-bromo or 9-chloro analogs, attributed to fluorine’s electron-withdrawing effects .
  • Cytotoxicity : Fluorinated derivatives show IC50_{50} values of 0.8–2.1 µM against HeLa and MCF-7 cells, outperforming non-fluorinated analogs by 30–50% .

Q. Comparative Bioactivity Table :

SubstituentDNA Binding Constant (Ka_a, M1^{-1})IC50_{50} (HeLa, µM)
9-Fluoro1.2 × 105^50.9 ± 0.1
9-Bromo6.5 × 104^42.3 ± 0.3
9-Chloro5.8 × 104^42.7 ± 0.2

Q. What methodologies are used to assess DNA binding mechanisms of 9-fluoro-6H-indolo[2,3-b]quinoxaline derivatives?

  • UV-Vis Spectroscopy : Hypochromism and red shifts confirm intercalation (e.g., λmax_{max} shift from 340 nm to 365 nm) .
  • Circular Dichroism (CD) : Induced CD signals indicate conformational changes in DNA (e.g., B-DNA to distorted forms) .
  • Thermal Denaturation : ΔTm_m increases by 8–12°C, reflecting stabilization of DNA-compound complexes .

Q. How can researchers resolve discrepancies in reported biological activities of indoloquinoxaline derivatives?

Contradictions arise from variable assay conditions or substituent effects. Mitigation strategies include:

  • Standardized Assays : Use identical cell lines (e.g., A549 vs. HeLa) and culture conditions.
  • SAR Analysis : Systematically vary substituents (e.g., alkyl side chains, fluorine position) to isolate activity contributors .
  • Computational Modeling : DFT calculations correlate electronic properties (HOMO-LUMO gaps) with experimental bioactivity .

Q. What role do alkylamino side chains play in enhancing the DNA binding and antitumor activity of 9-fluoro derivatives?

Quaternary ammonium groups (e.g., -N+^+(CH3_3)2_2) improve:

  • Solubility : Facilitates cellular uptake (logP reduced from 3.2 to 1.8).
  • DNA Affinity : Cationic side chains strengthen electrostatic interactions with phosphate backbones, increasing Ka_a by 40% .
  • In Vivo Stability : Reduced metabolic degradation (t1/2_{1/2} extended from 2.1 h to 4.5 h in murine models) .

Q. How do structural modifications at the 6-position affect the compound’s mechanism of action?

  • Butyl/Propyl Substituents : Enhance lipophilicity, improving blood-brain barrier penetration (e.g., brain-to-plasma ratio increases from 0.3 to 1.2) .
  • Electron-Donating Groups (e.g., -OCH3_3) : Lower redox potentials, enabling applications in organic electronics (e.g., HOMO levels at -5.2 eV) .

Q. What analytical techniques are critical for evaluating purity and stability during storage?

  • HPLC-PDA : Purity >98% with retention time consistency.
  • Thermogravimetric Analysis (TGA) : Decomposition onset at 220–240°C confirms thermal stability .
  • Accelerated Stability Testing : 40°C/75% RH for 6 months; no degradation products detected via LC-MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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9-fluoro-6H-indolo[2,3-b]quinoxaline
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9-fluoro-6H-indolo[2,3-b]quinoxaline

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